molecular formula C12H15N3OS B2716099 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1545420-29-8

4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2716099
CAS No.: 1545420-29-8
M. Wt: 249.33
InChI Key: OEAPRXANHCHABU-UHFFFAOYSA-N
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Description

4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-ethyl-1H-1,2,4-triazole-5-thione with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form a sulfoxide or sulfone.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the 3-position.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Reduction: Thiol derivatives.

Scientific Research Applications

4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and pathways involved in inflammation and oxidative stress. The compound may also interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-1H-1,2,4-triazole-5-thione
  • 2-Methoxybenzyl chloride
  • Triazole-pyrimidine hybrids

Uniqueness

4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other triazole derivatives, this compound has shown promising neuroprotective and anti-inflammatory properties, making it a valuable candidate for further research .

Properties

IUPAC Name

4-ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAPRXANHCHABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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